molecular formula C10H8CuF6O4 B15249842 Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-

Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-

Cat. No.: B15249842
M. Wt: 369.70 g/mol
InChI Key: LOQNWBTVPJLQCJ-UHFFFAOYSA-N
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Description

Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- is a coordination compound that features copper as the central metal ion coordinated with two ligands of 2-(trifluoromethyl)acetoacetaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- typically involves the reaction of copper(II) salts with 2-(trifluoromethyl)acetoacetaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling and oxidation reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, such as proteins and nucleic acids, affecting their structure and function. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) acetylacetonate
  • Copper(II) trifluoroacetylacetonate
  • Copper(II) hexafluoroacetylacetonate

Uniqueness

Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties, such as increased lipophilicity and stability. These properties make it particularly useful in applications where enhanced interaction with hydrophobic environments is desired.

Properties

Molecular Formula

C10H8CuF6O4

Molecular Weight

369.70 g/mol

IUPAC Name

copper;3-oxo-2-(trifluoromethyl)butanal

InChI

InChI=1S/2C5H4F3O2.Cu/c2*1-3(10)4(2-9)5(6,7)8;/h2*2H,1H3;/q2*-1;+2

InChI Key

LOQNWBTVPJLQCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[C-](C=O)C(F)(F)F.CC(=O)[C-](C=O)C(F)(F)F.[Cu+2]

Origin of Product

United States

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